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molecular formula C19H24N2O3 B8277869 2-(tert-butylamino)-1-(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)ethanol

2-(tert-butylamino)-1-(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)ethanol

Cat. No. B8277869
M. Wt: 328.4 g/mol
InChI Key: FTXAZAFAVPUWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031108

Procedure details

One and five-tenths grams (4.8 m moles) of the above intermediate 6-(1-hydroxy-2-t-butylaminoethyl)-2-phenyl-4H-pyrido[3,2-d]-1,3-dioxin is dissolved in 20 ml. of acetone-water (1:1 v/v) and is treated with 1 ml. of 12N hydrochloric acid. After heating the solution to reflux for 5 hrs. the mixture is concentrated to an oil and dissolved in 100 ml. of ethanol. The water is azeotroped with 3 × 100 ml. portions of ethanol and the free base of the product generated by the addition of triethylamine. The solution is concentrated in vacuo to an oily slurry and the free base extracted from the triethylamine hydrochloride by extraction with acetone. The acetone extracts are combined, concentrated to an oil and the oil dissolved in 10 ml. of dry ethanol. Ethanol (.184 ml.) containing hydrogen chloride (188 gm. HCl/ml. ethanol) is added and the solution added dropwise to 2 l. of dry isopropyl ether. The product is filtered and dried, 1.05 g. Further purification by recrystallization from methanol-acetone provides 950 mg. of the product which by infrared and nuclear magnetic resonance spectroscopy and thin-layer chromatography are identical to that in U.S. Pat. No. 3,700,681.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:9]1[CH:10]=[CH:11][C:12]2[O:13]C(C3C=CC=CC=3)[O:15][CH2:16][C:17]=2[N:18]=1)[CH2:3][NH:4][C:5]([CH3:8])([CH3:7])[CH3:6].[ClH:25]>CC(C)=O.O>[ClH:25].[ClH:25].[OH:15][CH2:16][C:17]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]([CH:2]([OH:1])[CH2:3][NH:4][C:5]([CH3:7])([CH3:6])[CH3:8])[N:18]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNC(C)(C)C)C=1C=CC=2OC(OCC2N1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the solution
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml
CUSTOM
Type
CUSTOM
Details
The water is azeotroped with 3 × 100 ml
ADDITION
Type
ADDITION
Details
portions of ethanol and the free base of the product generated by the addition of triethylamine
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo to an oily slurry
EXTRACTION
Type
EXTRACTION
Details
the free base extracted from the triethylamine hydrochloride by extraction with acetone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
the oil dissolved in 10 ml
ADDITION
Type
ADDITION
Details
Ethanol (.184 ml.) containing hydrogen chloride (188 gm
ADDITION
Type
ADDITION
Details
ethanol) is added
ADDITION
Type
ADDITION
Details
the solution added dropwise to 2 l
FILTRATION
Type
FILTRATION
Details
The product is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from methanol-acetone
CUSTOM
Type
CUSTOM
Details
provides 950 mg

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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